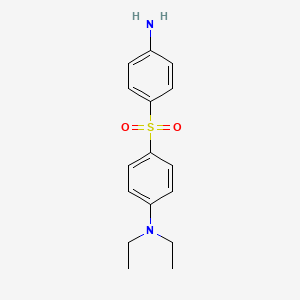
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its biological activities and is found in many synthetic drug molecules .
Méthodes De Préparation
The synthesis of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with acetic anhydride to form the acetyl derivative. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: As a derivative of indole-3-acetic acid, it plays a role in plant growth and development studies.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. The compound is hydrolyzed by esterases to release active indole-3-acetic acid, which then exerts its effects on plant growth and development .
Comparaison Avec Des Composés Similaires
1H-Indole-3-acetic acid, 1-acetyl-, methyl ester can be compared with other indole derivatives such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-butyric acid: Another plant hormone with similar functions but different structural properties.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific ester and acetyl modifications, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
55191-22-5 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
methyl 2-(1-acetylindol-3-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-8-10(7-13(16)17-2)11-5-3-4-6-12(11)14/h3-6,8H,7H2,1-2H3 |
Clé InChI |
SRIBLLYYOKTWMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


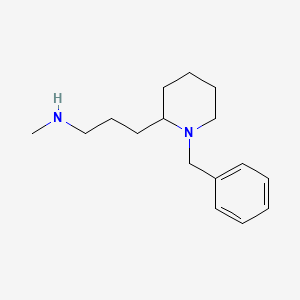
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)
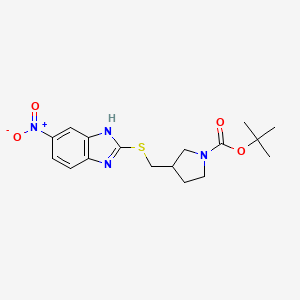

![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)

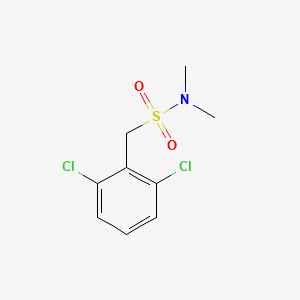
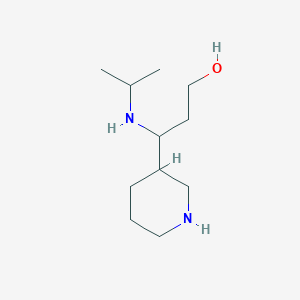
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)

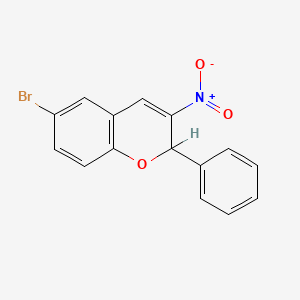
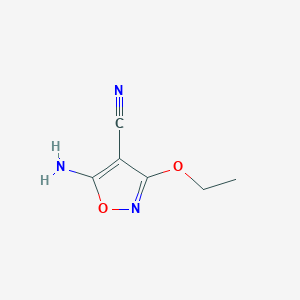
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
